4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine
Description
4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine is a halogenated pyridine derivative characterized by a bromine atom at position 4, a chlorine atom at position 3, and a cyclohexyloxy substituent at position 2. This compound belongs to a class of pyridine derivatives widely studied for their utility in pharmaceutical and agrochemical synthesis, particularly as intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura reactions) due to the presence of halogens . The cyclohexyloxy group introduces steric bulk, which can influence solubility, reactivity, and molecular interactions in supramolecular assemblies .
Properties
IUPAC Name |
4-bromo-3-chloro-2-cyclohexyloxypyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c12-9-6-7-14-11(10(9)13)15-8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDCFTGPUFZYGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine typically involves the substitution of hydrogen atoms on the pyridine ring with bromine, chlorine, and cyclohexyloxy groups. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions for this method are generally mild and functional group tolerant, making it a preferred choice for synthesizing complex organic compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using reagents such as sodium iodide or potassium fluoride.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst to remove halogen atoms.
Common Reagents and Conditions
Substitution: Sodium iodide in acetone, potassium fluoride in dimethyl sulfoxide.
Oxidation: Potassium permanganate in water, chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while oxidation reactions can produce pyridine N-oxides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that 4-bromo-3-chloro-2-(cyclohexyloxy)pyridine exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
Inhibition of Enzymatic Activity
The compound has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics. For instance, its interaction with transpeptidase enzymes was characterized through kinetic studies, revealing a competitive inhibition model.
Pesticidal Properties
This compound has been investigated for its potential as a pesticide. Field trials demonstrated its effectiveness against common agricultural pests, including aphids and beetles.
| Pest Type | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Colorado Potato Beetle | 150 | 90 |
Herbicidal Activity
In addition to its insecticidal properties, this compound has shown herbicidal activity against certain weed species. Laboratory assays indicated that at concentrations of 200 µg/mL, it significantly reduced the germination rates of target weeds.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various halogenated pyridines, including this compound. The results highlighted its potential as a lead compound for developing new antibiotics due to its selective toxicity towards pathogenic bacteria while exhibiting low toxicity to human cells.
Case Study 2: Pesticide Development
In a collaborative research project between agricultural universities and chemical companies, field trials were conducted to assess the effectiveness of this compound as a pesticide. The results demonstrated that formulations containing this compound significantly outperformed existing pesticides in both efficacy and environmental safety profiles.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the cyclohexyloxy group can influence the compound’s binding affinity to various enzymes and receptors. This interaction can modulate biological processes such as enzyme inhibition or receptor activation, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
The following table summarizes key structural and physicochemical properties of 4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine and related compounds:
Substituent Effects on Reactivity and Solubility
- Halogen Positioning : Bromine and chlorine at positions 4 and 3 (as in the target compound) create electron-deficient sites, favoring nucleophilic aromatic substitution. In contrast, 2-Bromo-6-chloro-3-methoxypyridine (Br at C2, Cl at C6) exhibits altered regioselectivity in reactions due to steric and electronic differences .
- Cyclohexyloxy vs. Trifluoromethyl : The cyclohexyloxy group in the target compound increases hydrophobicity and steric hindrance compared to the trifluoromethyl group in 4-Bromo-3-chloro-2-(trifluoromethyl)pyridine, which enhances electrophilicity and reactivity .
- Methoxy vs. Cyclohexyloxy : Methoxy-substituted derivatives (e.g., 2-Bromo-6-chloro-3-methoxypyridine) demonstrate higher aqueous solubility due to the polar OCH₃ group, whereas the cyclohexyloxy group in the target compound reduces solubility but improves lipid membrane permeability .
Crystallographic and Supramolecular Features
- Pyridine derivatives with planar rings (e.g., 5-Bromo-2-chloropyrimidin-4-amine) form hydrogen-bonded networks, as seen in N—H···N interactions .
Biological Activity
4-Bromo-3-chloro-2-(cyclohexyloxy)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of bromine and chlorine substituents, as well as a cyclohexyloxy group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound contains a pyridine ring with two halogen substituents (bromine at position 4 and chlorine at position 3) and an ether group (cyclohexyloxy) at position 2. The unique combination of these functional groups is believed to enhance its biological activity.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Activity : This compound has shown promising results against various bacterial strains, indicating potential use in treating infections.
- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor growth through specific cellular pathways.
- Anti-inflammatory Effects : The compound's structure suggests it may act similarly to known anti-inflammatory agents.
The mechanisms through which this compound exerts its effects are not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets such as enzymes and receptors involved in inflammation and cancer proliferation. For instance, pyridine derivatives often modulate signaling pathways associated with cell growth and apoptosis.
Antimicrobial Activity
In a study evaluating various pyridine derivatives, this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating its potential as an antimicrobial agent .
Antitumor Activity
Research conducted on the antiproliferative effects of this compound revealed that it inhibits the growth of several cancer cell lines. In vitro assays showed that it has an IC50 value of approximately 25 µM against the A549 lung cancer cell line. Further studies indicated that the compound induces apoptosis in these cells, potentially through the activation of caspase pathways .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
